
Diazepam Phenyl-d5 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazepam Phenyl-d5 N-Oxide is a deuterium labelled form of Diazepam N-Oxide . It is a derivative of Diazepam . Diazepam is a long-acting benzodiazepine with rapid onset commonly used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures .
Synthesis Analysis
The synthesis of Diazepam involves a two-step continuous flow process . Different conditions were rapidly screened in microfluidic chip reactors by varying residence times, temperatures, solvents, and ammonia sources to identify the best telescoped reaction conditions . The synthesis starts from 2-amino-5-chlorobenzophenone .
Molecular Structure Analysis
The molecular formula of this compound is C16H8D5ClN2O2 . The structure of Diazepam, the parent compound, includes a benzodiazepine ring which is fused to a benzene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diazepam include N-acylation with an acid chloride in the first stage . The second stage includes a nucleophilic substitution with ammonia followed by an intramolecular cyclization .
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diazepam Phenyl-d5 N-Oxide involves the conversion of Diazepam to Diazepam N-Oxide, followed by the substitution of a phenyl-d5 group on the N-Oxide. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Diazepam", "Hydrogen peroxide", "Sodium hydroxide", "Deuterated phenyl Grignard reagent", "Diethyl ether", "Water", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Diazepam is reacted with hydrogen peroxide and sodium hydroxide to form Diazepam N-Oxide.", "Diazepam N-Oxide is then reacted with deuterated phenyl Grignard reagent in diethyl ether to substitute a phenyl-d5 group on the N-Oxide.", "The resulting mixture is then quenched with water and acidified with hydrochloric acid.", "The organic layer is separated and washed with sodium chloride, magnesium sulfate, and sodium sulfate.", "The solvent is then evaporated to yield Diazepam Phenyl-d5 N-Oxide as a white solid." ] } | |
CAS番号 |
65891-82-9 |
分子式 |
C₁₆H₈D₅ClN₂O₂ |
分子量 |
305.77 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



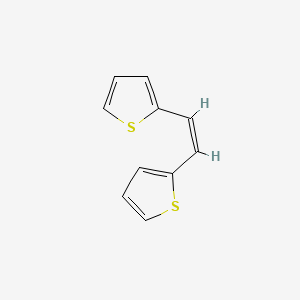
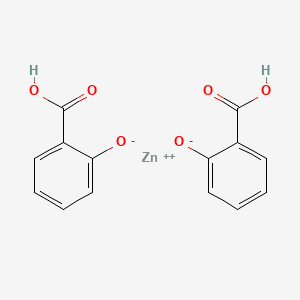
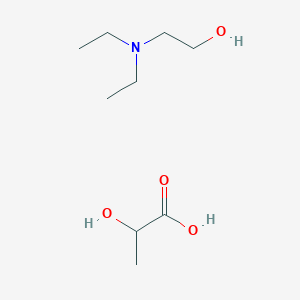

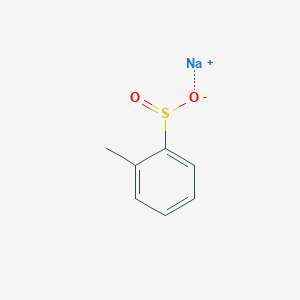
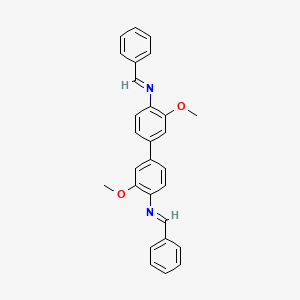

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)